molecular formula C15H17NO2S B2388784 N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide CAS No. 403835-40-5

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide

Cat. No.: B2388784
CAS No.: 403835-40-5
M. Wt: 275.37
InChI Key: PJOFCSJZUAZWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a synthetic acetamide derivative supplied for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Compounds featuring the N-2,5-dimethylphenyl scaffold have demonstrated promising activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the integration of a furan ring, a privileged heterocycle in drug discovery, is associated with biological activity; furan-based molecules have been investigated as selective topoisomerase II inhibitors, presenting a potential mechanism for anticancer activity . Researchers can utilize this compound as a key intermediate or scaffold for the synthesis of novel thiazole or other heterocyclic derivatives via reactions such as the Hantzsch thiazole synthesis, to explore structure-activity relationships and optimize biological properties . The presence of a thioether linkage may enhance binding interactions with biological targets. This product is intended for research and development applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(furan-2-ylmethylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-5-6-12(2)14(8-11)16-15(17)10-19-9-13-4-3-7-18-13/h3-8H,9-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOFCSJZUAZWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylaniline and furan-2-carbaldehyde as the primary starting materials.

    Formation of Intermediate: The first step involves the reaction of 2,5-dimethylaniline with furan-2-carbaldehyde in the presence of a suitable catalyst to form an imine intermediate.

    Thioether Formation: The imine intermediate is then reacted with a thiol compound, such as thioglycolic acid, under mild conditions to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to increase the reaction rate and yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure the stability of intermediates and the final product.

    Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a sulfide.

    Substitution: The furan ring and the acetamide group can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a compound of increasing interest in various fields of scientific research due to its unique structural features and potential applications. This article explores its synthesis, biological activity, and various applications in chemistry, biology, and medicine.

Chemistry

This compound serves as a building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, including:

  • Oxidation , yielding sulfoxides or sulfones.
  • Reduction , converting thioether linkages to sulfides.
  • Substitution reactions , allowing for the creation of diverse derivatives.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it may exhibit activity against various microbial strains.
  • Anticancer Activity : Preliminary studies have shown cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM, linked to mitochondrial pathway activation for apoptosis.

Medicine

The compound is being investigated for potential therapeutic applications:

  • Anti-inflammatory Effects : In murine models, it has shown significant reductions in edema and inflammatory markers like TNF-alpha and IL-6.

Case Study: Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in notable reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogues with Varied Thio-Linked Substituents

The thioether group and aromatic amine are critical for bioactivity and physicochemical properties. Key comparisons include:

Compound Name (CAS/ID) Thio-Linked Substituent Aromatic Amine Substituent Melting Point (°C) Key Properties/Applications
Target Compound Furan-2-ylmethyl 2,5-Dimethylphenyl Not reported Potential CNS/antimicrobial activity (inferred from furan-thioether motifs)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide () 4-Methyl-6-oxopyrimidin-2-yl 2,5-Dimethylphenyl >248 (decomposes) High thermal stability; potential kinase inhibition due to pyrimidinone moiety
2-[(1,4-Dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide (CAS 606108-44-5, ) Thienopyrimidinone 2,5-Dimethylphenyl Not reported Anticandidal/antibacterial activity (predicted from thienopyrimidine core)
N-(4-Phenoxyphenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 24, ) Triazinoindole 4-Phenoxyphenyl Not reported Protein-binding affinity (e.g., kinase targets) due to planar triazinoindole

Key Observations :

  • Thio-linked groups dictate solubility and target specificity. Furan derivatives may exhibit lower metabolic stability compared to pyrimidinone or triazinoindole systems due to furan’s susceptibility to oxidative degradation .
  • Aromatic amines: 2,5-Dimethylphenyl enhances lipophilicity, while phenoxy or bromophenyl groups () improve π-stacking with hydrophobic protein pockets .

Analogues with Modified Aromatic Amines

Substituents on the phenyl ring influence steric and electronic effects:

Compound Name (CAS/ID) Aromatic Amine Substituent Thio-Linked Group Yield (%) Purity (%)
N-(4-Bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ) 4-Bromophenyl Triazinoindole 95 95
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio]acetamide (Compound 10, ) 3,4-Dimethylphenyl Quinazolinone-sulfonamide 77 Not reported
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () 2,6-Dichlorophenyl Thiazol-2-yl Not reported High crystallinity (validated via X-ray)

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .
  • Steric hindrance: 2,5-Dimethylphenyl in the target compound may reduce binding to shallow active sites compared to less bulky substituents (e.g., 4-phenoxyphenyl in ) .

Pharmacological and Industrial Analogues

Compound Name (CAS/ID) Application/Activity Structural Divergence from Target Compound
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor, ) Herbicide Chloroacetamide backbone; methoxymethyl and diethylphenyl groups
Ranitidine nitroacetamide derivative () Antiulcer (H2 antagonist) Nitroacetamide; dimethylaminomethyl-furan moiety
N-(2,6-Dimethylphenyl)-2-(diethylamino)acetamide (CAS 137-58-6, ) Local anesthetic (Lidocaine analogue) Diethylamino group instead of thioether

Key Observations :

  • Thioether vs. amine linkages : The target’s thioether group differentiates it from lidocaine-like anesthetics (), which rely on amine protonation for ion-channel blocking .
  • Herbicidal vs. pharmacological activity : Chloroacetamides () target plant acetyl-CoA carboxylase, whereas the furan-thioacetamide may have eukaryotic enzyme affinity .

Biological Activity

N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Imine Intermediate : The reaction of 2,5-dimethylaniline with furan-2-carbaldehyde in the presence of a catalyst.
  • Thioether Formation : The imine intermediate reacts with a thiol compound (e.g., thioglycolic acid).
  • Acetamide Formation : Acetylation of the thioether intermediate using acetic anhydride.

This compound can undergo various chemical reactions, including oxidation and reduction, which may yield different derivatives with potential biological activities.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. In vitro tests have shown varying degrees of activity against Gram-positive bacteria, particularly Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 16 μg/mL for certain derivatives . However, it displayed limited activity against Gram-negative bacteria.

Anticancer Activity

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, structural analogs have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including melanoma and pancreatic cancer . The mechanism involves inducing apoptosis and autophagy in cancer cells .

The biological activity of this compound is believed to occur through:

  • Molecular Interactions : Binding to specific enzymes or receptors that modulate cellular pathways.
  • Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a derivative similar to this compound in a xenograft model of melanoma. The compound exhibited significant tumor growth inhibition compared to controls and showed favorable pharmacokinetic properties .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects against various bacterial strains. The results indicated that while some derivatives had potent activity against S. aureus, they were ineffective against MRSA strains, highlighting the need for further optimization to enhance efficacy against resistant bacteria .

Research Findings Summary

Property Value/Observation
Synthesis Method Imine formation followed by thioether and acetamide formation
MIC (S. aureus) 16 μg/mL
IC50 (Cancer Cells) Low micromolar range
Mechanism Induces apoptosis and modulates signaling pathways

Q & A

Basic: What are the key steps in synthesizing N-(2,5-dimethylphenyl)-2-((furan-2-ylmethyl)thio)acetamide?

The synthesis typically involves:

  • Thioether formation : Reacting a furan-2-ylmethyl thiol with a halogenated acetamide intermediate (e.g., 2-chloroacetamide derivatives) under basic conditions (e.g., NaH or K₂CO₃) .
  • Amidation : Coupling the thioether intermediate with 2,5-dimethylaniline using carbodiimide coupling agents (e.g., DCC or EDC) .
  • Purification : Chromatography or recrystallization to isolate the product with >95% purity .

Basic: How is the structure of this compound confirmed experimentally?

Characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan protons at δ ~6.3–7.4 ppm, methyl groups at δ ~2.1–2.3 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₁₆H₁₈N₂O₂S) .
  • IR spectroscopy : Peaks for amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

Basic: What biological assays are used to evaluate its activity?

Common assays:

  • Enzyme inhibition : α-Glucosidase or kinase inhibition assays with IC₅₀ quantification .
  • Antimicrobial testing : Disk diffusion or MIC assays against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa or HEK293) .

Advanced: How do structural modifications impact its bioactivity (SAR)?

  • Furan substituents : Electron-rich furan rings enhance hydrogen bonding with target enzymes, improving inhibition (e.g., α-glucosidase IC₅₀ reduced by 40% vs. non-furan analogs) .
  • Thioether linkage : Replacing sulfur with oxygen reduces membrane permeability due to decreased lipophilicity .
  • Dimethylphenyl group : Ortho-substitution (2,5-dimethyl) improves steric fit in hydrophobic enzyme pockets .

Advanced: What computational methods predict its mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., furan O-atom forms H-bonds with catalytic residues of α-glucosidase) .
  • MD simulations : GROMACS to assess binding stability over 100 ns trajectories .
  • QSAR models : CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett σ) with activity .

Advanced: How to resolve contradictions in reported biological data?

  • Variability in assay conditions : Standardize pH (e.g., 7.4 for enzyme assays) and solvent (DMSO concentration ≤1%) to minimize false positives .
  • Purity verification : Use HPLC (>99% purity) to exclude impurities affecting activity .
  • Dose-response curves : Perform triplicate experiments with positive controls (e.g., acarbose for α-glucosidase) .

Basic: How are its physical properties (e.g., solubility, stability) determined?

  • Thermal analysis : DSC/TGA to measure melting point (>200°C) and decomposition temperature .
  • Solubility : Shake-flask method in buffers (e.g., PBS) and organic solvents (logP ~2.8 via HPLC) .
  • Hydrolytic stability : Incubate in pH 1–13 buffers and monitor degradation via LC-MS .

Advanced: What reaction mechanisms govern its chemical transformations?

  • Oxidation : Thioether sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA .
  • Hydrolysis : Amide bond cleavage under acidic/basic conditions (e.g., 6M HCl at 100°C) .
  • Electrophilic substitution : Nitration at the furan ring (HNO₃/H₂SO₄) to introduce nitro groups .

Basic: How to optimize storage conditions for long-term stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis .
  • Solvent choice : Dissolve in anhydrous DMSO for aliquots; avoid aqueous buffers for >1 month .

Advanced: How to address regioselectivity challenges in its synthesis?

  • Protecting groups : Use Boc for amine protection during thioether formation .
  • Catalytic systems : Pd(OAc)₂/Xantphos for selective cross-coupling of furan-thiols .
  • Kinetic vs. thermodynamic control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor desired isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.